![molecular formula C8H13N5OS B14392075 [1-amino-3-(1H-imidazol-5-ylmethylsulfanyl)propylidene]urea](/img/structure/B14392075.png)
[1-amino-3-(1H-imidazol-5-ylmethylsulfanyl)propylidene]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-amino-3-(1H-imidazol-5-ylmethylsulfanyl)propylidene]urea is a compound that features an imidazole ring, a sulfur atom, and a urea moiety. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The imidazole ring is a common structural motif in many biologically active molecules, making this compound a valuable subject for research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The reaction proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the synthetic routes mentioned above. The use of microwave-assisted synthesis and efficient catalytic systems can enhance the yield and reduce the reaction time, making the process more suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
[1-amino-3-(1H-imidazol-5-ylmethylsulfanyl)propylidene]urea can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used as reducing agents.
Substitution: Various alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Alkylated or acylated derivatives of the compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, [1-amino-3-(1H-imidazol-5-ylmethylsulfanyl)propylidene]urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The imidazole ring is known to interact with various enzymes, making it a valuable tool for studying enzyme mechanisms and developing new inhibitors .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced performance characteristics .
Mécanisme D'action
The mechanism of action of [1-amino-3-(1H-imidazol-5-ylmethylsulfanyl)propylidene]urea involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions in enzymes, inhibiting their activity. The sulfur atom can form covalent bonds with biological molecules, further enhancing its inhibitory effects . The urea moiety can participate in hydrogen bonding, stabilizing the compound’s interaction with its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Histidine: An amino acid with an imidazole side chain.
Metronidazole: An antimicrobial agent with an imidazole ring.
Imidazole: The parent compound of the imidazole family.
Uniqueness
[1-amino-3-(1H-imidazol-5-ylmethylsulfanyl)propylidene]urea is unique due to the presence of the sulfur atom and the urea moiety, which are not commonly found in other imidazole derivatives. These functional groups provide additional sites for chemical modification and enhance the compound’s potential for diverse applications .
Propriétés
Formule moléculaire |
C8H13N5OS |
|---|---|
Poids moléculaire |
227.29 g/mol |
Nom IUPAC |
[1-amino-3-(1H-imidazol-5-ylmethylsulfanyl)propylidene]urea |
InChI |
InChI=1S/C8H13N5OS/c9-7(13-8(10)14)1-2-15-4-6-3-11-5-12-6/h3,5H,1-2,4H2,(H,11,12)(H4,9,10,13,14) |
Clé InChI |
LEBYRRHGZLHPNX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC=N1)CSCCC(=NC(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


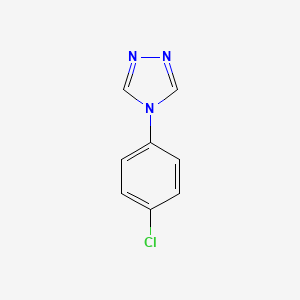

![2-[Methyl(phenyl)sulfamoyl]butanoic acid](/img/structure/B14392007.png)
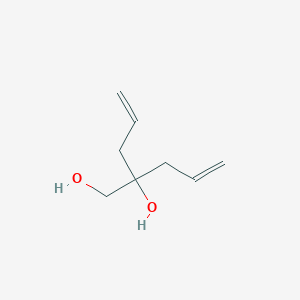

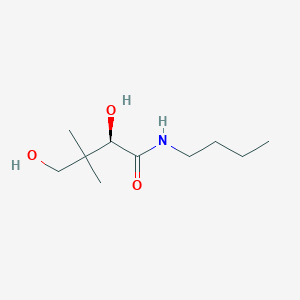
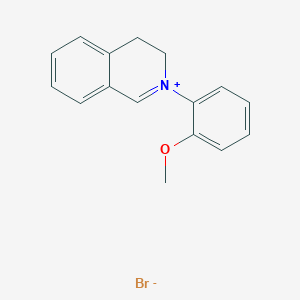
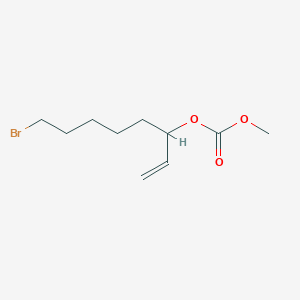
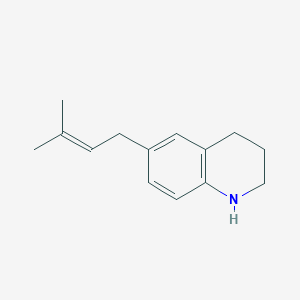


![9-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[6.1.0]nonane](/img/structure/B14392067.png)


